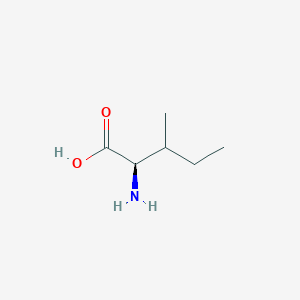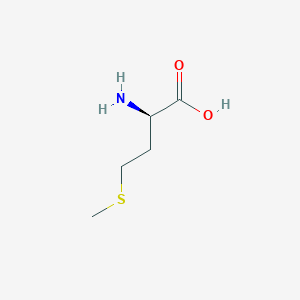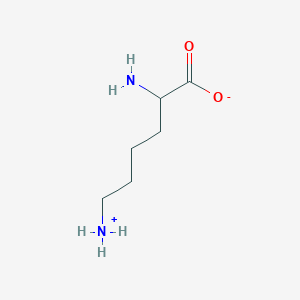
D-Isoleucin
Übersicht
Beschreibung
D-Isoleucine is an enantiomer of the amino acid isoleucine, specifically the D-form. It is a branched-chain amino acid that plays a crucial role in various biological processes. Unlike its L-counterpart, D-Isoleucine is less common in nature but has significant applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
D-Isoleucin hat vielfältige Anwendungen in verschiedenen Bereichen:
Chemie: Wird als chiraler Baustein in der asymmetrischen Synthese verwendet.
Biologie: Spielt eine Rolle bei der Untersuchung der Proteinstruktur und -funktion.
Industrie: Wird bei der Herstellung von Peptidantibiotika und anderen bioaktiven Verbindungen eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch seine Einbindung in Proteine und Peptide aus. Es interagiert mit verschiedenen Enzymen und Rezeptoren und beeinflusst Stoffwechselwege. Zum Beispiel kann es an der Regulation des Blutzuckerspiegels und der Energieproduktion beteiligt sein, indem es an der Synthese von Hämoglobin und anderen wichtigen Biomolekülen teilnimmt .
Ähnliche Verbindungen:
- D-Leucin
- D-Valin
- L-Isoleucin
Vergleich:
- D-Leucin und D-Valin: Wie this compound sind dies verzweigtkettige Aminosäuren, unterscheiden sich jedoch in ihren Seitenkettenstrukturen und spezifischen biologischen Rollen .
- L-Isoleucin: Die L-Form ist in der Natur häufiger und für die Proteinsynthese beim Menschen essentiell. This compound hingegen ist weniger verbreitet, hat aber einzigartige Anwendungen in Forschung und Industrie .
Die Einzigartigkeit von this compound liegt in seiner spezifischen enantiomeren Form, die es ermöglicht, in spezialisierten Anwendungen eingesetzt zu werden, die chirale Spezifität erfordern.
Wirkmechanismus
Target of Action
D-Isoleucine, an isomer of L-Isoleucine, is a branched-chain amino acid (BCAA) that plays a crucial role in various biological processes . It primarily targets D-amino acid oxidases , which are enzymes involved in the metabolism of D-amino acids . These enzymes are responsible for the oxidation of D-amino acids, including D-Isoleucine .
Mode of Action
D-Isoleucine interacts with its targets, the D-amino acid oxidases, to influence various biological processes . For instance, it can be used to differentiate the activities of D- and L-isoleucine in processes such as the induction of pigmentation in B16F0 melanoma cells .
Biochemical Pathways
D-Isoleucine, like other BCAAs, is involved in several biochemical pathways. The catabolic pathways of BCAAs, including D-Isoleucine, can be divided into two sequential series of reactions: the common pathway and the distal pathway . The common pathway includes the enzymes branched-chain-amino-acid aminotransferase, branched-chain α-keto acid dehydrogenase complex, and 2-methylacyl-CoA dehydrogenase . These enzymes catalyze the conversion of all three BCAAs to their respective acyl-CoA derivatives . The distal parts of the pathways are completely different for the three BCAAs, and comprise enzymes specific for each amino acid .
Pharmacokinetics
It is known that isoleucine, in general, is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet . Once ingested, it is absorbed into the bloodstream and transported to various tissues where it is utilized in protein synthesis and other metabolic processes .
Result of Action
The action of D-Isoleucine results in various molecular and cellular effects. For instance, it plays a role in the induction of pigmentation in B16F0 melanoma cells . Moreover, isoleucine, in general, is important in hemoglobin synthesis and regulation of blood sugar and energy levels .
Action Environment
The action, efficacy, and stability of D-Isoleucine can be influenced by various environmental factors. For instance, the availability of D-Isoleucine in the diet can impact its action and efficacy, as it is an essential amino acid that must be obtained from dietary sources . Furthermore, the presence of other amino acids and compounds can also affect the action of D-Isoleucine, as they may compete for the same metabolic pathways or enzymes .
Biochemische Analyse
Biochemical Properties
D-Isoleucine plays a significant role in biochemical reactions, particularly in the synthesis of isoleucine. It interacts with enzymes such as threonine dehydratase, which catalyzes the dehydration of threonine to 2-ketobutyrate, a precursor of isoleucine .
Cellular Effects
The effects of D-Isoleucine on cells and cellular processes are diverse. For instance, D-Isoleucine has been found to promote the growth of the matsutake mushroom and stimulate prolinase activity in human erythrocytes .
Molecular Mechanism
At the molecular level, D-Isoleucine exerts its effects through various mechanisms. It is involved in the synthesis of isoleucine, particularly at the threonine dehydratase node, which is strongly regulated by its end product, isoleucine .
Metabolic Pathways
D-Isoleucine is involved in the metabolic pathway of isoleucine synthesis. It interacts with enzymes such as threonine dehydratase in this process .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: D-Isoleucin kann durch verschiedene Methoden synthetisiert werden, darunter:
Enzymatische Synthese: Verwendung von D-Aminosäure-Dehydrogenase, die die enantioselektive Aminierung von 2-Oxo-Säuren katalysiert, um D-Aminosäuren zu erzeugen.
Chemische Synthese: Die Strecker-Synthese, die die Reaktion von Aldehyden mit Ammoniak und Cyanwasserstoff beinhaltet, gefolgt von Hydrolyse.
Industrielle Produktionsmethoden: Die industrielle Produktion setzt häufig biotechnologische Methoden ein, wie die Verwendung gentechnisch veränderter Mikroorganismen, um this compound mit hoher Ausbeute und Reinheit zu produzieren .
Arten von Reaktionen:
Oxidation: this compound kann eine oxidative Desaminierung zu 2-Oxo-3-methylvalerat eingehen.
Reduktion: Es kann unter bestimmten Bedingungen zu seinem entsprechenden Alkohol reduziert werden.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere bei der Peptidsynthese.
Häufige Reagenzien und Bedingungen:
Oxidation: NADP±abhängige D-Aminosäure-Dehydrogenase wird üblicherweise verwendet.
Reduktion: Katalytische Hydrierung oder die Verwendung von Reduktionsmitteln wie Natriumborhydrid.
Substitution: Peptidkupplungsreagenzien wie Carbodiimide.
Hauptprodukte:
Oxidation: 2-Oxo-3-methylvalerat.
Reduktion: Entsprechende Alkohole.
Substitution: Peptide und modifizierte Aminosäuren.
Vergleich Mit ähnlichen Verbindungen
- D-Leucine
- D-Valine
- L-Isoleucine
Comparison:
- D-Leucine and D-Valine: Like D-Isoleucine, these are branched-chain amino acids but differ in their side chain structures and specific biological roles .
- L-Isoleucine: The L-form is more common in nature and is essential for protein synthesis in humans. D-Isoleucine, on the other hand, is less prevalent but has unique applications in research and industry .
D-Isoleucine’s uniqueness lies in its specific enantiomeric form, which allows it to be used in specialized applications that require chiral specificity.
Eigenschaften
IUPAC Name |
(2R,3R)-2-amino-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKZVBTJJNPAG-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046346 | |
| Record name | D-Isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | D-Isoleucine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13836 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000001 [mmHg] | |
| Record name | D-Isoleucine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13836 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
319-78-8 | |
| Record name | D-Isoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=319-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-Isoleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOLEUCINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V87GJA0G54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














